Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
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Description
Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.395. The purity is usually 95%.
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Biological Activity
Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate (CAS: 339020-39-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C22H18N2O5
- Molar Mass : 390.39 g/mol
- Structure : The compound features a pyridoindole core with a nitrophenyl methoxy substitution, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.
1. Enzyme Inhibition
Research indicates that derivatives of indole compounds, including this compound, exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission and are implicated in conditions such as Alzheimer's disease.
- IC50 Values : The compound's derivatives have shown IC50 values ranging from 0.15 to 32.10 µM against AChE and from 0.20 to 37.30 µM against BChE, indicating a promising potential for cognitive enhancement and neuroprotection .
2. Antitumor Activity
Preliminary studies have suggested that this compound may also exhibit antitumor properties. The presence of the indole structure is known to enhance the cytotoxicity of compounds against various cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Cell Line | IC50 Range (µM) | Reference |
---|---|---|---|
AChE Inhibition | Human AChE | 0.15 - 32.10 | |
BChE Inhibition | Human BChE | 0.20 - 37.30 | |
Antitumor Activity | Various Cancer Cell Lines | Not specified |
Case Study: Neuroprotective Effects
A study conducted on the neuroprotective effects of similar indole derivatives highlighted their potential in preventing neuronal death in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cell viability in vitro .
Properties
IUPAC Name |
ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-2-28-22(25)21-18-11-10-17(13-20(18)23-12-4-3-5-19(21)23)29-14-15-6-8-16(9-7-15)24(26)27/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJLPNXXOAGXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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